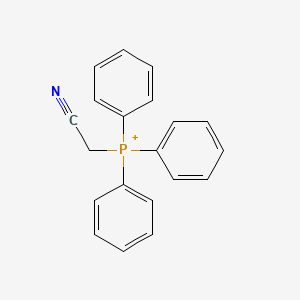

(Cyanomethyl)(triphenyl)phosphonium

描述

Historical Context and Discovery

The development of this compound compounds emerged from the broader historical context of organophosphorus chemistry and the discovery of phosphonium ylides. The foundational work in this field can be traced to the pioneering research on triphenylphosphonium compounds, which became key reagents in Wittig reactions for converting aldehydes and ketones into alkenes. The Wittig reaction itself was first described in 1953 by Wittig and Geissler, marking a revolutionary advancement in synthetic organic chemistry.

The specific synthesis and characterization of this compound chloride was documented in crystallographic studies, with detailed structural analysis revealing its molecular geometry and intermolecular interactions. The compound's synthesis typically involves the reaction of triphenylphosphine with chloroacetonitrile, a process that was refined over several decades to improve yield and purity. This synthetic approach represents a significant advancement from earlier methods that required harsh conditions or unstable intermediates.

Historical development of related phosphonium compounds demonstrated the importance of structural modifications in enhancing reactivity and selectivity. The introduction of the cyanomethyl group provided unique electronic properties that distinguished this compound from simpler phosphonium salts like methyltriphenylphosphonium bromide. Research in the late 20th and early 21st centuries established the compound's utility in various synthetic applications, leading to its commercial availability and widespread use in research laboratories.

General Chemical Characteristics

This compound exhibits distinctive structural and chemical properties that contribute to its versatility in synthetic applications. The compound crystallizes in a slightly distorted tetrahedral geometry around the central phosphorus atom, as confirmed by X-ray crystallographic analysis. The molecular structure consists of a central phosphorus atom bonded to three phenyl groups and one cyanomethyl group, creating a positively charged phosphonium center balanced by a halide counterion.

| Property | This compound Chloride | This compound Bromide |

|---|---|---|

| Molecular Formula | C₂₀H₁₇ClNP | C₂₀H₁₇BrNP |

| Molecular Weight | 337.79 g/mol | 382.23 g/mol |

| CAS Registry Number | 4336-70-3 | 15898-47-2 |

| Melting Point | 268-270°C | Not specified |

| Physical State | White to off-white solid | Crystalline solid |

| Solubility | Soluble in polar organic solvents | Soluble in polar solvents |

The compound demonstrates notable intermolecular interactions in its crystal structure, including carbon-hydrogen to nitrogen and carbon-hydrogen to chloride hydrogen bonds that link molecules together. Additionally, π-π stacking interactions occur between phenyl rings with a centroid-to-centroid distance of 3.702 Å, contributing to the overall crystal stability. These structural features significantly influence the compound's reactivity and behavior in solution.

The electronic properties of this compound are characterized by the electron-withdrawing effect of the cyanomethyl group, which enhances the electrophilic character of the phosphorus center. This electronic configuration facilitates nucleophilic attack and ylide formation, making the compound particularly useful in Wittig-type reactions. The stability provided by the triphenyl groups allows for controlled reactivity while maintaining structural integrity during chemical transformations.

Spectroscopic characterization reveals distinctive signals that aid in compound identification and purity assessment. Nuclear magnetic resonance spectroscopy shows characteristic signals for the cyanomethyl group and aromatic protons from the triphenyl moiety. The compound's infrared spectrum displays typical phosphonium salt absorption patterns, while mass spectrometry provides molecular ion peaks consistent with the expected molecular weight.

Role in Modern Organophosphorus Chemistry

This compound occupies a central position in contemporary organophosphorus chemistry, serving multiple roles as a synthetic reagent, catalyst precursor, and building block for advanced materials. Its primary application lies in Wittig reactions, where it functions as a precursor for ylide formation, enabling the synthesis of alkenes from carbonyl compounds with high efficiency and selectivity. The compound's ability to form stable ylides under mild conditions has made it indispensable for constructing carbon-carbon bonds in complex molecular synthesis.

In synthetic chemistry applications, this compound demonstrates remarkable versatility in forming complex molecular architectures. The compound serves as a key reagent in organic synthesis, particularly facilitating the creation of carbon-carbon bonds and enabling the efficient construction of complex molecules. Its utility extends to pharmaceutical development, where it plays a crucial role in drug discovery by facilitating the synthesis of pharmaceutical intermediates that can lead to new therapeutic agents.

Recent research has highlighted the compound's applications in material science, where it contributes to the development of advanced materials such as polymers and coatings. The incorporation of this compound into polymer networks enhances properties like durability and chemical resistance, demonstrating its value beyond traditional synthetic applications. Innovative approaches have led to the development of triphenylphosphine-based microporous polymers that enable solid-state Wittig reactions, representing a significant advancement in sustainable chemical processes.

The compound's role as a catalyst or catalyst precursor in specific organic reactions stems from its ability to stabilize reactive intermediates. This catalytic functionality has been explored in various transformation reactions, including metal-free synthesis pathways that offer environmentally friendly alternatives to traditional metal-catalyzed processes. Research has demonstrated the compound's effectiveness in facilitating reactions under mild conditions while maintaining high selectivity and yield.

In biochemical applications, this compound finds use in biochemical assays and studies, particularly in investigating enzyme activities and metabolic pathways. The compound provides valuable insights into biological processes through its interactions with biological systems, although such applications require careful consideration of biocompatibility and cellular effects.

Environmental chemistry applications have emerged as another important area where this compound shows potential. The compound is being explored for environmental remediation applications, where it may help break down pollutants and improve soil and water quality. These applications represent an expanding frontier for organophosphorus compounds in addressing environmental challenges.

Contemporary research continues to expand the applications of this compound through innovative synthetic methodologies and novel reaction conditions. The development of metal-free synthesis protocols has reduced the environmental impact of phosphonium salt production while maintaining high efficiency. Advanced characterization techniques have provided deeper insights into reaction mechanisms and structure-activity relationships, enabling more precise control over synthetic outcomes.

属性

分子式 |

C20H17NP+ |

|---|---|

分子量 |

302.3 g/mol |

IUPAC 名称 |

cyanomethyl(triphenyl)phosphanium |

InChI |

InChI=1S/C20H17NP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,17H2/q+1 |

InChI 键 |

QXTXVPBQJUGOFA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3 |

产品来源 |

United States |

相似化合物的比较

Coupling Constants (JCP)

The 1JCP coupling constant for the P–CH₂ group in (cyanomethyl)(triphenyl)phosphonium (49.6–50.3 Hz) aligns closely with values observed in n-propyl(triphenyl)phosphonium and n-butyl(triphenyl)phosphonium salts (49.6–50.3 Hz) . This similarity indicates comparable electronic environments around the phosphorus atom in these compounds. However, the 2JCP and 3JCP values differ slightly due to variations in substituent steric and electronic effects.

Substituent Effects on Geometry

- Chloromethyl(triphenyl)phosphonium chloride (CAS 5293-84-5) shares a similar tetrahedral geometry but exhibits shorter P–Cl bond lengths compared to the P–CN bond in the cyanomethyl analog .

- Benzyl(triphenyl)phosphonium bromide features a bulkier aromatic substituent, leading to increased steric hindrance and altered crystal packing compared to the cyanomethyl derivative .

Thermal Stability

Aromatic phosphonium compounds, such as this compound, demonstrate superior thermal stability compared to aliphatic analogs. For example:

| Compound | Char Residue at 800°C (%) | Thermal Degradation Onset (°C) | Reference |

|---|---|---|---|

| This compound | ~18.5 (in PLA composites) | 280–300 | |

| Aliphatic phosphonium salts | <10 | 200–250 |

The enhanced stability of aromatic phosphonium salts arises from their ability to form protective char layers via oxidative pathways, whereas aliphatic analogs decompose more readily .

Antimicrobial Efficacy

Mitochondrial Targeting

- This compound lacks the antioxidant "warhead" of MitoQ but shares its lipophilic cation properties, enabling mitochondrial localization in theoretical models .

Diagnostic Imaging

- 99mTc-labeled alkyltriphenylphosphonium derivatives (e.g., 99mTc-Mito10-MAG3 ) are used in PET imaging for early tumor detection, achieving >90% uptake in breast cancer models .

Chemical Reactivity

Nucleophilic Substitution

- This compound chloride undergoes nucleophilic displacement at the cyanomethyl carbon, enabling syntheses of α-cyanoalkyl derivatives .

- In contrast, chloromethyl(triphenyl)phosphonium chloride (CAS 5293-84-5) reacts more readily with thiols and amines due to the higher electrophilicity of the chloromethyl group .

Fragmentation Patterns

Collisional activation of triphenylalkylphosphonium ions (e.g., [(C₆H₅)₃C₂H₅P]⁺) favors loss of alkyl substituents, whereas this compound fragments via cyanide elimination, producing distinct mass spectral signatures .

Flame Retardancy

Corrosion Inhibition

- Benzyl(triphenyl)phosphonium bromide reduces mild steel corrosion in acidic media by 85% at 1 mM concentration, outperforming aliphatic analogs .

准备方法

Reaction Overview

The most common method for synthesizing (Cyanomethyl)(triphenyl)phosphonium chloride involves the nucleophilic substitution reaction between chloroacetonitrile and triphenylphosphine:

$$

\text{ClCH}2\text{CN} + \text{PPh}3 \rightarrow [\text{Ph}3\text{PCH}2\text{CN}]^+\text{Cl}^-

$$

Procedure

- Reagents :

- Chloroacetonitrile (ClCH₂CN)

- Triphenylphosphine (PPh₃)

- Solvent : Toluene or acetonitrile

- Conditions :

- Chloroacetonitrile is added dropwise to a stirred solution of triphenylphosphine in toluene.

- The reaction mixture is heated under reflux for several hours.

- Isolation :

Key Observations

- The reaction proceeds efficiently under mild conditions.

- High yields are typically achieved when the solvent and temperature are carefully controlled.

Industrial-Scale Production

Process Details

Industrial-scale synthesis follows a similar route but includes additional steps for optimization:

- Inert Atmosphere : The reaction is conducted under nitrogen or argon to prevent side reactions.

- Temperature Control : Precise heating ensures consistent product quality.

- Purification : Advanced filtration and recrystallization techniques are used to achieve high purity.

Alternative Routes

Using Phase-Transfer Catalysis

In some cases, phase-transfer catalysts can be employed to enhance the reaction efficiency:

Advantages

- Faster reaction rates

- Reduced need for high temperatures

- Potentially higher yields

Reaction Monitoring and Characterization

Monitoring

The progress of the reaction can be monitored using:

Characterization

The final product is characterized by:

- Melting Point: 268–270 °C

- $$^{31}\text{P}$$-NMR chemical shifts confirm the formation of the phosphonium salt.

Data Table: Reaction Parameters and Yields

| Method | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Toluene | Reflux | 4–6 hours | ~90 | Standard lab-scale synthesis |

| Industrial Process | Toluene | Controlled | Varies | High | Includes inert atmosphere |

| Phase-Transfer Catalysis | Biphasic | Room temp | Shorter | ~85–95 | Requires phase-transfer catalyst |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (cyanomethyl)(triphenyl)phosphonium derivatives, and how are they characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of triphenylphosphine with cyanomethyl bromide under reflux in acetonitrile yields the target compound. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P) to confirm the phosphonium cation structure and mass spectrometry (MS) to verify molecular weight .

- Key Data : Exact mass for this compound chloride is 337.0787 g/mol (theoretical) .

Q. How does the mitochondrial-targeting mechanism of this compound derivatives enhance therapeutic efficacy?

- Methodology : The triphenylphosphonium (TPP) moiety acts as a lipophilic cation, exploiting the mitochondrial membrane potential (ΔΨm) to accumulate in mitochondria. This is validated using fluorescent probes (e.g., MitoTracker) and assays measuring mitochondrial membrane depolarization .

- Experimental Design : Conjugation of TPP to bioactive molecules (e.g., thiazole derivatives) improves cellular uptake and mitochondrial localization, as shown in cytotoxicity assays against cancer cell lines .

Q. What analytical techniques are critical for assessing purity and stability of this compound salts?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while thermogravimetric analysis (TGA) evaluates thermal stability. Stability under ambient conditions is monitored via <sup>31</sup>P NMR to detect hydrolysis or oxidation .

Advanced Research Questions

Q. How can synthesis yields of this compound derivatives be optimized?

- Methodology : Reaction parameters such as solvent polarity (acetonitrile vs. THF), temperature, and stoichiometry are systematically varied. For instance, refluxing in acetonitrile for 24 hours achieves 88% yield for analogous phosphonium salts .

- Data Contradiction : Lower yields in polar aprotic solvents (e.g., DMF) may result from side reactions, necessitating optimization via design of experiments (DoE) .

Q. What strategies address discrepancies in toxicity profiles of phosphonium-based compounds across studies?

- Methodology : Probit analysis is used to model dose-response relationships. For example, LC50 values for guppy fish are derived using probit equations (Y = 9.95×13.56 for butyl derivatives), with R<sup>2</sup> >94% confirming reliability .

- Limitations : Species-specific toxicity (e.g., aquatic vs. mammalian models) requires cross-validation using in vitro assays (e.g., mitochondrial respiration inhibition) .

Q. How do structural modifications (e.g., cyanomethyl substitution) influence the biological activity of triphenylphosphonium conjugates?

- Methodology : Structure-activity relationship (SAR) studies compare derivatives with varying alkyl/aryl groups. For example, cyanomethyl substitution enhances antimicrobial activity (MIC = 8–16 µg/mL against S. aureus) compared to unsubstituted analogs, attributed to improved membrane penetration .

- Experimental Design : Antioxidant activity is quantified via DPPH radical scavenging assays, with EC50 values correlated to electron-donating substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。